molecular formula C12H13N5O3S B13115479 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B13115479
M. Wt: 307.33 g/mol
InChI Key: JGNACIUHRSEHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that features a morpholine ring, a pyrazine moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrazine moiety and the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate biochemical pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-Morpholino-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone: This compound shares a similar structure but features a triazole ring instead of an oxadiazole ring.

    1-Morpholino-2-((5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone: Similar to the target compound but with a pyridine moiety instead of a pyrazine moiety.

Uniqueness

1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N5O3S

Molecular Weight

307.33 g/mol

IUPAC Name

1-morpholin-4-yl-2-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C12H13N5O3S/c18-10(17-3-5-19-6-4-17)8-21-12-16-15-11(20-12)9-7-13-1-2-14-9/h1-2,7H,3-6,8H2

InChI Key

JGNACIUHRSEHRQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.